molecular formula C12H11NO2 B2468427 4-benzyl-1H-pyrrole-3-carboxylic acid CAS No. 79600-80-9

4-benzyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2468427
CAS No.: 79600-80-9
M. Wt: 201.225
InChI Key: HKMHYTCQZFILDE-UHFFFAOYSA-N
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Description

4-Benzyl-1H-pyrrole-3-carboxylic acid (CAS 79600-80-9) is a high-purity chemical compound supplied for laboratory research use. This compound is strictly for non-medical applications such as industrial use or scientific research and is not intended for diagnostic or therapeutic use in humans or animals . With the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol, this pyrrole derivative serves as a versatile synthetic intermediate . The pyrrole ring is a prominent scaffold in medicinal chemistry, and the presence of both a benzyl group and a carboxylic acid functional group on the core structure provides two sites for further chemical modification . This makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of novel compounds for pharmaceutical research and development. The carboxylic acid group can be readily utilized in amide coupling reactions to create a diverse array of derivatives, facilitating the exploration of structure-activity relationships in drug discovery programs . Researchers can employ this compound in the design and synthesis of potential bioactive agents.

Properties

IUPAC Name

4-benzyl-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)11-8-13-7-10(11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMHYTCQZFILDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79600-80-9
Record name 4-benzyl-1H-pyrrole-3-carboxylic acid
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Elucidation of Reactivity and Advanced Derivatization of 4 Benzyl 1h Pyrrole 3 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a primary site for derivatization, enabling the synthesis of esters, amides, and other activated species. These transformations are fundamental for modulating the compound's physicochemical properties and for constructing more complex molecular architectures.

Esterification Reactions and Their Synthetic Utility

The conversion of 4-benzyl-1H-pyrrole-3-carboxylic acid to its corresponding esters is a common and synthetically valuable transformation. Esters often serve as protected forms of the carboxylic acid, facilitating subsequent reactions that might be incompatible with the acidic proton. Standard esterification conditions, such as treatment with an alcohol in the presence of an acid catalyst (Fischer esterification), can be employed.

Conversely, the synthesis of the parent carboxylic acid often proceeds through the hydrolysis of a suitable ester precursor, such as a tert-butyl ester. syrris.comsyrris.com The Hantzsch pyrrole (B145914) synthesis, a classical method for preparing pyrrole derivatives, can be adapted in a continuous flow process to produce tert-butyl esters which are then hydrolyzed in situ to yield the desired pyrrole-3-carboxylic acids. syrris.comsyrris.comresearchgate.net The hydrogen bromide (HBr) generated as a byproduct in the Hantzsch reaction can facilitate this de-esterification. syrris.comsyrris.com This highlights the synthetic utility of esters as key intermediates in the synthesis of the title compound and its derivatives.

Table 1: Esterification and Hydrolysis Reactions

Reaction Type Reagents & Conditions Product Synthetic Utility
Esterification R-OH, H⁺ (e.g., H₂SO₄), Heat 4-benzyl-1H-pyrrole-3-carboxylate ester Protection of the carboxylic acid, modulation of solubility and reactivity.

| Hydrolysis | tert-Butyl ester precursor, HBr (generated in situ) | 4-benzyl-1H-pyrrole-3-carboxylic acid | Final step in the synthesis of the parent acid from ester intermediates. syrris.com |

Amidation Reactions for Diverse Pyrrole-3-carboxamides

The formation of an amide bond by coupling 4-benzyl-1H-pyrrole-3-carboxylic acid with a diverse range of primary and secondary amines is a cornerstone for generating libraries of biologically relevant compounds. syrris.com These pyrrole-3-carboxamides are a prominent structural motif in medicinal chemistry. syrris.comgoogle.com

Direct amidation requires activation of the carboxylic acid, typically achieved using coupling agents to facilitate the reaction and remove the water byproduct. google.commdpi.com Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with additives such as 1-Hydroxybenzotriazole (HOBt). syrris.comscispace.com Alternative and highly efficient coupling agents, such as cyclic alkyltriphosphonate anhydrides (e.g., T3P®), have also been successfully employed for the synthesis of related pyrrole carboxamides. google.com The choice of amine component is vast, allowing for the introduction of various functional groups and structural complexities into the final molecule. scispace.com

Table 2: Representative Amidation Reactions

Amine Coupling Agent / Conditions Product Class Reference
Primary Amines (R-NH₂) EDC/HOBt, DIPEA N-substituted pyrrole-3-carboxamides scispace.com
Secondary Amines (R₂NH) EDC/HOBt, DIPEA N,N-disubstituted pyrrole-3-carboxamides scispace.com
Amino Acid Derivatives EDC/HOBt, DIPEA Peptide-like pyrrole conjugates scispace.com

Formation of Acid Chlorides and Other Reactive Intermediates

To enhance the electrophilicity of the carboxyl group for subsequent nucleophilic attack, 4-benzyl-1H-pyrrole-3-carboxylic acid can be converted into more reactive intermediates. The most common of these is the acid chloride. This transformation is typically achieved by treating the carboxylic acid with reagents such as oxalyl chloride or thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane. nih.gov

The resulting 4-benzyl-1H-pyrrole-3-carbonyl chloride is a highly reactive species that is generally not isolated but used directly in subsequent reactions. It reacts readily and often without the need for coupling agents with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form the corresponding esters, amides, and thioesters in high yields. This two-step procedure (acid chloride formation followed by nucleophilic substitution) is a powerful alternative to direct coupling methods. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. uobaghdad.edu.iqpearson.com The nitrogen atom and the unsubstituted carbon positions (C-2 and C-5) are key sites for further functionalization.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the pyrrole ring can be functionalized through alkylation or acylation, typically after deprotonation. The N-H proton of pyrrole is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an appropriate solvent, to generate the corresponding pyrrolide anion. uobaghdad.edu.iq This nucleophilic anion readily reacts with electrophiles.

N-Alkylation: Reaction of the pyrrolide anion with alkyl halides (e.g., methyl iodide) or other alkylating agents introduces an alkyl group onto the nitrogen atom. uobaghdad.edu.iq

N-Acylation: Treatment of the pyrrolide anion with acylating agents like acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides results in the formation of N-acylpyrroles. uobaghdad.edu.iqorganic-chemistry.org

These N-substituted derivatives are important for exploring structure-activity relationships, as the substituent on the nitrogen can significantly influence the molecule's conformation and binding properties. scispace.com

C-H Functionalization at Pyrrole Ring Positions

The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609). uobaghdad.edu.iqpearson.com Electrophilic aromatic substitution occurs preferentially at the C-2 or C-5 positions, which are alpha to the nitrogen atom, due to the superior resonance stabilization of the cationic intermediate (sigma complex) formed during the attack at these sites. uobaghdad.edu.iqpearson.comuop.edu.pk Given that the C-3 and C-4 positions of the title compound are already substituted, electrophilic attack is directed to the C-2 and C-5 positions.

Mild reagents and conditions are typically sufficient for these transformations. pearson.com Potential C-H functionalization reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Acylation: Friedel-Crafts-type acylation using an acid chloride or anhydride (B1165640) with a mild Lewis acid catalyst can introduce an acyl group. pearson.com

Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) can install a formyl group.

Palladium-Catalyzed C-H Arylation: Modern cross-coupling methods can be used to directly form C-C bonds between the pyrrole C-2/C-5 positions and aryl halides, representing a powerful tool for C-H functionalization. rsc.org

These reactions allow for the precise installation of additional substituents on the pyrrole core, further expanding the chemical diversity accessible from the 4-benzyl-1H-pyrrole-3-carboxylic acid scaffold.

Table 3: Potential C-H Functionalization Reactions at C-2/C-5

Reaction Type Electrophile / Reagent Expected Product
Bromination N-Bromosuccinimide (NBS) 2-bromo- and/or 5-bromo-4-benzyl-1H-pyrrole-3-carboxylic acid
Acylation Acetic anhydride, SnCl₄ 2-acetyl- and/or 5-acetyl-4-benzyl-1H-pyrrole-3-carboxylic acid
Formylation POCl₃, DMF (Vilsmeier-Haack) 2-formyl- and/or 5-formyl-4-benzyl-1H-pyrrole-3-carboxylic acid

| Arylation | Aryl bromide, Pd catalyst | 2-aryl- and/or 5-aryl-4-benzyl-1H-pyrrole-3-carboxylic acid |

Reactivity of the Benzyl (B1604629) Substituent

The benzyl group attached to the C-4 position of the 1H-pyrrole-3-carboxylic acid scaffold is not merely a passive structural component; its benzylic methylene (B1212753) group is a site of significant chemical reactivity. This reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates, such as radicals and carbocations, through resonance. libretexts.orglibretexts.org This electronic stabilization lowers the activation energy for reactions occurring at the benzylic carbon, making it a prime target for various chemical transformations. chemistrysteps.com

Chemical Modifications of the Benzyl Moiety (General Considerations)

The benzylic C-H bonds of the 4-benzyl substituent are weaker than typical alkyl C-H bonds, rendering them susceptible to a range of chemical modifications. pearson.com These transformations provide a powerful tool for the late-stage functionalization of the 4-benzyl-1H-pyrrole-3-carboxylic acid molecule, allowing for the introduction of diverse functional groups and the synthesis of advanced derivatives. Key reactions targeting the benzylic position include halogenation and oxidation. chemistrysteps.commasterorganicchemistry.com

Benzylic Halogenation: Free radical bromination is a characteristic reaction of the benzylic position. youtube.com Reagents such as N-bromosuccinimide (NBS), typically in the presence of a radical initiator like benzoyl peroxide or light, can selectively introduce a bromine atom at the benzylic carbon. libretexts.org The reaction proceeds via a resonance-stabilized benzylic radical, which accounts for the high selectivity for this position over others in the molecule. libretexts.orgyoutube.com The resulting 4-(α-bromobenzyl) derivative is a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic methylene group can be oxidized to a carbonyl group or, more aggressively, to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can cleave the benzylic carbon and any attached alkyl groups, converting the entire side chain into a carboxylic acid. libretexts.orgchemistrysteps.com This would transform the 4-benzyl group into a 4-benzoyl group, which is then further oxidized. More controlled oxidation to the ketone (4-benzoyl-1H-pyrrole-3-carboxylic acid) can be achieved using milder reagents. Recent advancements have highlighted various metal-catalyzed, non-metal-catalyzed, photochemical, and electrochemical methods for the selective oxidation of benzylic C-H bonds to carbonyls. mdpi.com

The table below summarizes general chemical modifications applicable to the benzyl moiety, based on established reactivity principles.

Table 1: General Chemical Modifications of the Benzylic Position
Reaction TypeReagent(s)Product TypeKey Features
Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light)Benzylic BromideHighly selective for the benzylic position due to resonance-stabilized radical intermediate. libretexts.org
Oxidation to KetoneChromium trioxide (CrO₃), 2-Iodoxybenzoic acid (IBX), Metal catalysts (e.g., Ru, Fe) with an oxidant (e.g., TBHP)Benzoyl DerivativeProvides access to a key carbonyl intermediate for further derivatization. mdpi.com
Oxidation to Carboxylic AcidPotassium permanganate (KMnO₄), Sodium dichromate (Na₂Cr₂O₇)4-Carboxy-1H-pyrrole-3-carboxylic acidHarsh conditions that cleave the C-C bond between the benzylic carbon and the phenyl ring. libretexts.orgchemistrysteps.com
Nucleophilic Substitution (on benzylic halide)Various Nucleophiles (e.g., CN⁻, OR⁻, N₃⁻)Substituted Benzyl DerivativesProceeds readily via S_N1 or S_N2 mechanisms, facilitated by the stable carbocation or accessible reaction site. chemistrysteps.comyoutube.com

Cycloaddition Reactions and Annulation Strategies involving Pyrrole-3-carboxylic Acid Scaffolds

The pyrrole ring, despite its aromatic character, can participate as a 4π-electron component in cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems. thieme-connect.de These reactions, which temporarily disrupt the aromaticity of the pyrrole ring, are powerful methods for constructing bicyclic and polycyclic frameworks. thieme-connect.deresearchgate.net The presence of substituents on the pyrrole-3-carboxylic acid scaffold can significantly influence the feasibility, regioselectivity, and stereoselectivity of these transformations.

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. wikipedia.org Pyrroles are generally considered reluctant dienes in Diels-Alder reactions due to their aromaticity. researchgate.netucla.edu However, their reactivity can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom, which reduces the aromatic stabilization energy. ucla.edu Pyrrole-3-carboxylic esters can act as dienophiles in polar Diels-Alder reactions, particularly when activated by nitro groups. researchgate.net Both intermolecular and intramolecular variants of the pyrrole Diels-Alder reaction have been explored, offering pathways to constrained aza-bicyclic structures. ucla.edu

[4+3] Cycloadditions: Pyrroles can also serve as the 4π component in [4+3] cycloaddition reactions with oxyallyl cations or other three-carbon synthons. thieme-connect.deresearchgate.net These reactions provide a direct route to the 8-azabicyclo[3.2.1]octane core, a structural motif found in tropane (B1204802) alkaloids. thieme-connect.de The reaction of N-substituted pyrroles with α,α'-dibromo ketones or silyloxyacroleins, often promoted by Lewis or Brønsted acids, yields tropinone-like structures. researchgate.net Dearomative [4+3] cycloadditions of 3-alkenylpyrroles with oxyallyl cations have been developed to furnish cyclohepta[b]pyrroles, demonstrating a powerful annulation strategy. nih.gov

Other Annulation Strategies: Beyond cycloadditions, various annulation strategies have been employed for the synthesis and elaboration of pyrrole-3-carboxylic acid derivatives. The Hantzsch pyrrole synthesis, for instance, is a classical method that constructs the pyrrole ring from a β-ketoester, an α-haloketone, and an amine, representing a multicomponent annulation process. syrris.comacs.orgresearchgate.net This method has been adapted for continuous flow synthesis to produce a wide array of substituted pyrrole-3-carboxylic acids. syrris.comacs.orgresearchgate.net

The table below summarizes cycloaddition and annulation strategies relevant to pyrrole-3-carboxylic acid scaffolds.

Table 2: Cycloaddition and Annulation Strategies for Pyrrole Scaffolds
Reaction TypeReactant Partner(s)Product ScaffoldKey Features
[4+2] Diels-Alder ReactionActivated Alkenes/Alkynes (Dienophiles)7-Azabicyclo[2.2.1]heptene/heptadiene derivativesPyrrole acts as the diene; reactivity is often low but can be enhanced by N-substitution or high pressure. researchgate.netucla.edu
[4+3] CycloadditionOxyallyl Cations (from α,α'-dihalo ketones or allene (B1206475) oxides)8-Azabicyclo[3.2.1]octane derivatives (Tropanes)A convergent method for constructing the tropane skeleton. thieme-connect.deresearchgate.net
Dearomative [4+3] CycloadditionOxyallyl Cations + 3-AlkenylpyrrolesCyclohepta[b]pyrrolesBuilds a seven-membered ring fused to the pyrrole core. nih.gov
Hantzsch Pyrrole Synthesis (Annulation)β-Ketoester, α-Haloketone, AmineSubstituted Pyrrole-3-carboxylic acid estersA versatile multicomponent reaction for the de novo synthesis of the pyrrole ring. syrris.comacs.orgresearchgate.net

Theoretical and Computational Chemistry Applied to 4 Benzyl 1h Pyrrole 3 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules based on the principles of quantum mechanics. These methods provide detailed insights into the electronic environment of a molecule, which governs its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. For pyrrole (B145914) derivatives, DFT calculations are instrumental in understanding their electronic structure and predicting their reactivity.

Studies on compounds structurally related to 4-benzyl-1H-pyrrole-3-carboxylic acid, such as 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, have utilized DFT methods like B3LYP with a 6-311G(d,p) basis set to analyze electronic and nonlinear optical (NLO) properties. ijcce.ac.ir Such analyses involve the optimization of the molecular geometry and calculation of key electronic descriptors.

The electronic properties are often described through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For instance, in a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. nih.gov Similar calculations for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid yielded a HOMO-LUMO gap of approximately 4.458 eV, also indicating high electronic stability. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact in a chemical reaction.

Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η) A measure of the energy lowering of a system when it accepts electrons.

This table is interactive. You can sort and filter the data.

Ab Initio Methods in Pyrrole System Analysis

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be computationally more demanding than DFT but are valuable for their systematic improvability.

In the context of pyrrole systems, ab initio calculations have been used to study conformational preferences and intermolecular interactions. For example, a study on pyrrole-2-carboxylic acid employed both DFT (B3LYP/6-311++G(d,p)) and ab initio (MP2/6-311++G(d,p)) methods to investigate the structure and stability of its dimers. researchgate.net These calculations showed how the pyrrole moiety influences π-electron delocalization and the strength of hydrogen bonds within the dimers. researchgate.net

The conformational stability of the carboxylic acid group itself is a critical aspect that can be analyzed using ab initio methods. Studies on simple carboxylic acids like acetic acid have used ab initio calculations to determine the relative energetic stabilities of the syn and anti conformations of the O=C-O-H dihedral angle. nih.gov These calculations revealed that while the syn conformation is significantly favored in the gas phase, the energy difference is substantially reduced in the presence of a solvent, suggesting that the anti conformation may also be present in solution. nih.gov This has important implications for the conformational analysis of 4-benzyl-1H-pyrrole-3-carboxylic acid in different environments.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like 4-benzyl-1H-pyrrole-3-carboxylic acid, understanding its preferred three-dimensional shapes, or conformations, is crucial as these can dictate its interaction with biological targets.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. frontiersin.org The benzyl (B1604629) group and the carboxylic acid group in the target molecule can both rotate, leading to various possible conformers with different energies. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. MD simulations of pyrrole derivatives have been used to assess the stability of ligand-protein complexes and to understand how the molecule behaves in a dynamic environment. bohrium.com

Mechanistic Studies of Chemical Reactions Involving Pyrrole-3-carboxylic Acids

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights that are often difficult to obtain experimentally.

One important reaction for this class of compounds is decarboxylation. A DFT study on the decarboxylation of the related pyrrole-2-carboxylic acid investigated several possible mechanisms. researchgate.net The study found that the reaction likely proceeds through a hydrolytic mechanism involving the addition of water to the carboxyl group, followed by C-C bond cleavage. Calculations showed that with the assistance of an acid catalyst (H₃O⁺), the energy barrier for the C-C bond rupture is significantly lowered. researchgate.net

The synthesis of the pyrrole-3-carboxylic acid scaffold itself can also be studied computationally. The Hantzsch pyrrole synthesis is a classical method used to prepare these compounds. syrris.comresearchgate.netsyrris.comnih.gov A computational mechanistic study of this reaction could model the key steps, such as the initial condensation and the final cyclization/aromatization, to identify the rate-determining step and understand the influence of different substituents on the reaction efficiency. Similarly, a DFT-proposed mechanism for the synthesis of related pyrrol-3-ol compounds involved a nucleophilic addition-elimination, followed by a 5-exo-trig intramolecular cyclization and a final tautomerization step. mdpi.com Such studies provide a theoretical framework for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction for Pyrrole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. frontiersin.orgresearchgate.net For pyrrole scaffolds, which are present in numerous biologically active molecules, QSAR is a key component of modern drug discovery. nih.gov

A prominent example is a study on 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives as inhibitors of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). bohrium.com This study employed several computational methods:

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. These methods build a statistical model by aligning a set of molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. bohrium.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. mdpi.com In the Bcl-xL inhibitor study, docking was used to understand the binding modes of the pyrrole derivatives, revealing key interactions with amino acid residues in the protein's binding pocket. bohrium.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations were performed on the ligand-protein complexes to assess their stability over time and to analyze the dynamic nature of the interactions. bohrium.com

Another study used a field-based QSAR (FB-QSAR) approach to design novel N-pyrrole carboxylic acid derivatives as dual inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov The QSAR models, combined with docking studies, provided insights into the structural requirements for potent and selective inhibition, guiding the synthesis of new, more effective anti-inflammatory agents. nih.gov These computational approaches allow for the virtual screening of large compound libraries and the rational design of new analogs with improved potency and selectivity, significantly accelerating the drug discovery process.

Table 2: List of Chemical Compounds

Compound Name
4-benzyl-1H-pyrrole-3-carboxylic acid
1-benzyl-4-formyl-1H-pyrrole-3-carboxamide
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid
3-(2-furyl)-1H-pyrazole-5-carboxylic acid
Pyrrole-2-carboxylic acid
Acetic acid

Medicinal Chemistry Research and Biological Activity Implications of the Pyrrole 3 Carboxylic Acid Scaffold

Pyrrole (B145914) and Pyrrole-3-carboxylic Acid Derivatives as Privileged Scaffolds in Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry. rsc.org Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile structural motif in a vast number of natural products and synthetic pharmaceutical agents. rsc.orgsyrris.comnih.gov The pyrrole framework is a key component in vital biological molecules such as heme, chlorophyll, and vitamin B12. rsc.org In drug design, pyrrole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. syrris.comnih.gov

The pyrrole-3-carboxylic acid scaffold, in particular, has emerged as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. nih.gov The strategic placement of the carboxylic acid group at the 3-position provides a crucial interaction point, often acting as a hydrogen bond donor or acceptor, which can anchor the molecule within the active site of a target protein or enzyme. This scaffold's inherent drug-like properties and synthetic tractability have led to its extensive exploration in the development of treatments for a wide array of diseases. researchgate.net The combination of the pyrrole core with various pharmacophores has resulted in compounds with enhanced and diverse biological activities. rsc.org

Structure-Activity Relationship (SAR) Studies for Pyrrole-3-carboxylic Acid Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrrole-3-carboxylic acid analogs, modifications at various positions of the pyrrole ring and on the carboxylic acid moiety itself have profound effects on their biological activity.

The presence of a benzyl (B1604629) group , often at the N-1 or C-4 position, plays a significant role in the molecule's interaction with biological targets. In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, the N-benzyl side chain was found to be important for inhibitory potency. nih.govuq.edu.au Replacing the benzyl group with smaller alkyl chains or a phenyl group resulted in a marked loss of activity, highlighting the crucial role of the benzylic moiety in maintaining inhibitory function against enzymes like IMP-1. uq.edu.au Similarly, aryl groups at other positions on the pyrrole ring are often critical for activity. nih.govuq.edu.au

Modifications of the carboxylic acid group at the 3-position are a common strategy to modulate a compound's properties. Converting the carboxylic acid to a carboxamide or a carbonitrile can drastically alter binding affinity and functional activity. For instance, the conversion of a pyrrole scaffold to a 2-phenyl-1H-pyrrole-3-carboxamide was instrumental in shifting the functional activity of compounds from neutral antagonism to inverse agonism at the 5-HT6 receptor. nih.govresearchgate.net This modification introduces a hydrogen bond acceptor and a site for attaching other functional groups, such as an alicyclic amine, which can provide a positively ionizable atom for enhanced receptor interaction. nih.govacs.org In other studies, replacing the carboxylic acid with a carbonitrile group was found to be essential for the inhibitory potencies of certain pyrrole derivatives against metallo-β-lactamases. nih.gov

Mechanistic Investigations of Biological Activities (Focus on molecular interactions)

The pyrrole-3-carboxylic acid scaffold and its derivatives have been identified as effective inhibitors of various enzymes critical to disease pathology.

DNA Gyrase: Certain pyrrolamide compounds, which can be derived from pyrrole-carboxylic acids, are potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov These inhibitors target the ATPase activity facilitated by the GyrB subunit of the enzyme. nih.gov For example, a pyrrole-2-carboxamide derivative demonstrated potent inhibition of DNA gyrase from Mycobacterium tuberculosis with an IC50 value of less than 5 nM. nih.gov The molecular interactions involve the compound binding to the ATP binding site of GyrB, preventing the enzyme from performing its function and leading to bacterial cell death. nih.govmdpi.com Halogen substitutions on the pyrrole ring have been shown to be beneficial for this biological activity. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. frontiersin.org Carboxylic acid derivatives, including those based on a pyrrole scaffold, have been developed as HDAC inhibitors. nih.gov The common pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a capping group that interacts with amino acids at the surface of the active site. nih.gov Phenylpyrrole-based derivatives have been developed where the pyrrole acts as a linker moiety connecting a cap group to a zinc-binding hydroxamic acid. researchgate.net Molecular docking studies on human HDAC8 have been used to predict the binding modes and inhibitory activity of these compounds, guiding the design of more potent and isoform-selective inhibitors. nih.govresearchgate.net

Pyrrole-3-carboxylic acid derivatives have been extensively studied as ligands for G-protein coupled receptors (GPCRs), often exhibiting inverse agonist activity.

5-HT6R Inverse Agonism: The serotonin (B10506) type 6 receptor (5-HT6R) is a target for treating cognitive deficits. acs.orgnih.gov Researchers have successfully used the 2-phenyl-1H-pyrrole-3-carboxamide scaffold as a template for designing potent 5-HT6R inverse agonists. nih.govresearchgate.net By modifying a related 1H-pyrrolo[3,2-c]quinoline scaffold to the simpler pyrrole-3-carboxamide core, the resulting compounds shifted from being neutral antagonists to inverse agonists at the Gs and Cdk5 signaling pathways. nih.govresearchgate.netacs.orgnih.gov This indicates that the pyrrole-3-carboxamide moiety allows the compounds to target and stabilize an inactive state of the receptor, thereby reducing its basal activity. nih.gov Docking studies have identified key interactions with amino acid residues in the 5-HT6R binding pocket. nih.govacs.org

CB1 Inverse Agonism: The cannabinoid type 1 (CB1) receptor is another GPCR target where pyrrole-based compounds have shown significant activity. Pyrrole-3-carboxamides have been synthesized as CB1 inverse agonists. syrris.comnih.gov Inverse agonists for the CB1 receptor were developed as potential anti-obesity drugs. mdpi.com The synthesis of these compounds can be efficiently achieved using continuous flow chemistry, starting from simple precursors to build the substituted pyrrole-3-carboxamide core. syrris.comnih.gov

Pyrrole derivatives exhibit a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. rsc.orgnih.gov The mechanism of action often involves targeting essential cellular processes at the molecular level.

The antimicrobial effects can be exerted through multiple mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication. researchgate.net As discussed previously, a primary molecular mechanism is the inhibition of DNA gyrase, which prevents bacterial DNA from unwinding and replicating, ultimately leading to cell death. nih.gov

SAR studies have revealed that specific substitutions on the pyrrole ring are critical for antimicrobial potency. For instance, in a series of 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrrole derivatives, a methyl substituent on the phenyl ring resulted in the most active compound against various Candida species. rsc.org The introduction of different aryl and heterocyclic moieties to the pyrrole scaffold can enhance bioactivity and create synergistic effects, leading to potent action against drug-resistant bacterial strains. mdpi.com

Data Tables

Table 1: Enzyme Inhibitory Activity of Pyrrole Derivatives Data is representative of compounds from the specified class.

Compound ClassTarget EnzymeActivity MetricReported ValueReference
Pyrrolamide DerivativeM. tuberculosis DNA GyraseIC50< 5 nM nih.gov
Phenylpyrrole-based hydroxamic acidHistone Deacetylase 1 (HDAC1)IC50Varies based on substitution researchgate.net
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile analogMetallo-β-lactamase (IMP-1)Inhibition Constant (Ki)Low µM range nih.gov

Table 2: Receptor Binding Affinity of Pyrrole-3-Carboxamide Derivatives Data is representative of compounds from the specified class.

Compound ClassTarget ReceptorActivity MetricReported ValueReference
2-phenyl-1H-pyrrole-3-carboxamide derivative (PZ-1386)5-HT6 ReceptorKi23 nM researchgate.net
2-phenyl-1H-pyrrole-3-carboxamide derivative (PZ-1179)5-HT6 ReceptorKi30 nM researchgate.net
Pyrrole-3-carboxamideCannabinoid Receptor 1 (CB1)Inverse Agonist ActivityDemonstrated syrris.comnih.gov

Antiviral and Anticancer Activity Research (focus on mechanism)

The pyrrole-3-carboxylic acid scaffold serves as a foundational structure in the development of therapeutic agents, with extensive research highlighting its potential in antiviral and anticancer applications. While specific mechanistic studies on 4-benzyl-1H-pyrrole-3-carboxylic acid are not extensively documented, the broader family of pyrrole derivatives has been a subject of significant investigation, providing valuable insights into the potential mechanisms of action for this particular compound.

The antiviral potential of pyrrole-containing compounds is attributed to their ability to interfere with various stages of the viral life cycle. youtube.comnih.gov The mechanisms of action for these derivatives are diverse and often target virus-specific processes to achieve therapeutic effects while minimizing harm to the host.

One of the key antiviral strategies involves the inhibition of viral entry into host cells. For enveloped viruses, this can be achieved by preventing the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm. youtube.com Other established antiviral mechanisms that could be relevant to derivatives of the 4-benzyl-1H-pyrrole-3-carboxylic acid scaffold include:

Inhibition of Viral Polymerases: These enzymes are essential for the replication of the viral genetic material. Pyrrole derivatives can be designed to act as inhibitors of viral DNA or RNA polymerases, thereby halting the proliferation of the virus. nih.gov

Targeting Viral Proteases: Many viruses produce large polyproteins that must be cleaved by viral proteases to yield functional protein components. The pyrrole scaffold can be incorporated into molecules that inhibit these proteases, disrupting the viral maturation process. youtube.com

Inhibition of Neuraminidase: In the case of influenza viruses, neuraminidase is crucial for the release of newly formed virus particles from infected cells. Compounds that inhibit this enzyme can prevent the spread of the infection. youtube.com

In the realm of oncology, pyrrole-3-carboxylic acid derivatives have emerged as a promising class of compounds with a variety of anticancer mechanisms. Their ability to target pathways that are fundamental to cancer cell growth and survival makes them attractive candidates for drug development.

A primary mechanism of action for many pyrrole-based anticancer agents is the inhibition of protein kinases . nih.govresearchgate.net These enzymes are critical components of cellular signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

EGFR and VEGFR Inhibition: Certain pyrrole derivatives have been specifically designed to inhibit the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov By blocking the activity of these receptors, these compounds can interfere with signaling cascades that drive tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

In addition to kinase inhibition, other significant anticancer mechanisms associated with pyrrole derivatives include:

Induction of Apoptosis and Cell Cycle Arrest: Many compounds featuring the pyrrole scaffold have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov This is often accompanied by the ability to cause cell cycle arrest, for instance, at the S phase, which prevents the cancer cells from completing the process of cell division. nih.gov

Interaction with Cell Membranes: Some pyrrole derivatives have been observed to interact with the cell membranes of cancer cells. nih.gov This can involve electrostatic interactions with the phospholipid heads or partial insertion into the hydrophobic core of the membrane, which can disrupt membrane function and integrity. nih.gov

The following interactive data table summarizes the potential anticancer mechanisms of action for compounds related to the 4-benzyl-1H-pyrrole-3-carboxylic acid scaffold, based on research into the broader class of pyrrole derivatives.

Mechanism of ActionDescriptionPotential Molecular Targets
Kinase Inhibition Blocks the activity of protein kinases that are crucial for cancer cell signaling pathways.EGFR, VEGFR, and other oncogenic kinases
Induction of Apoptosis Triggers programmed cell death in cancerous cells.Caspases, proteins of the Bcl-2 family
Cell Cycle Arrest Halts the progression of the cell division cycle, preventing proliferation.Cyclin-dependent kinases (CDKs)
Membrane Interaction Disrupts the integrity and function of the cancer cell membrane.The phospholipid bilayer of the cell membrane
Antioxidant Effects Reduces cellular damage from oxidative stress and associated inflammation.Reactive oxygen species (ROS)

Rational Design Principles for Pyrrole-based Therapeutics

The rational design of new drugs based on the 4-benzyl-1H-pyrrole-3-carboxylic acid scaffold is guided by established principles of medicinal chemistry, with the goal of optimizing their therapeutic properties. Through an understanding of the structure-activity relationships (SAR) of related pyrrole derivatives, researchers can make targeted modifications to the molecule to enhance its efficacy, selectivity, and pharmacokinetic profile.

Core Principles in Rational Drug Design:

Molecular Hybridization and Scaffold Hopping: A frequently employed strategy involves the combination of the pyrrole pharmacophore with other known bioactive structural motifs. This can lead to the creation of hybrid molecules with improved or entirely new biological activities, including the potential for multi-target therapies.

Structure-Based Drug Design: With the availability of three-dimensional structures of biological targets, such as enzymes and receptors, computational methods like molecular docking can be utilized to design molecules that bind with high affinity and specificity to the target's active site. This approach facilitates the optimization of molecular interactions to improve the potency of the drug candidate.

Pharmacophore Modeling: This technique involves identifying the key structural features of a molecule that are responsible for its biological activity. For the 4-benzyl-1H-pyrrole-3-carboxylic acid scaffold, the essential pharmacophoric elements include the pyrrole ring, the carboxylic acid group, and the benzyl substituent, which can be modified to fine-tune the compound's properties.

Insights from Structure-Activity Relationship (SAR) Studies:

Although specific SAR data for 4-benzyl-1H-pyrrole-3-carboxylic acid is limited, studies on analogous compounds provide valuable guidance for its structural modification:

Substitutions on the Benzyl Group's Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzyl group can have a significant impact on biological activity. For example, research on some anticancer pyrrole derivatives has shown that the introduction of electron-donating groups can lead to increased potency. nih.gov

Substitutions on the Pyrrole Ring: The pyrrole ring itself offers several positions for modification. Introducing different substituents on the nitrogen atom (N1-position) or at other carbon atoms of the ring can influence the molecule's conformation, electronic properties, and ultimately its biological activity and selectivity.

The following interactive data table outlines key considerations for the rational design of therapeutic agents based on the 4-benzyl-1H-pyrrole-3-carboxylic acid scaffold, drawing on SAR findings from related pyrrole derivatives.

Structural ComponentDesign and Modification StrategiesPotential Impact on Therapeutic Activity
Benzyl Group (Phenyl Ring) Introduction of various substituents (e.g., electron-donating or withdrawing groups) at different positions (ortho, meta, para).Can modulate the binding affinity and selectivity of the compound for its biological target.
Carboxylic Acid Conversion to bioisosteric groups such as esters or amides.May improve cell permeability, metabolic stability, and the overall pharmacokinetic profile of the drug.
Pyrrole Ring (N1-position) Attachment of different alkyl or aryl groups.Can influence the molecule's three-dimensional shape and its interaction with the target protein.
Pyrrole Ring (Other positions) Introduction of a variety of functional groups.Allows for the fine-tuning of the electronic and steric properties of the molecule to optimize its engagement with the biological target.

By systematically applying these rational design principles, researchers can leverage the therapeutic potential of the 4-benzyl-1H-pyrrole-3-carboxylic acid scaffold to develop novel and effective antiviral and anticancer agents.

Emerging Applications and Future Research Perspectives

Role of Pyrrole-3-carboxylic Acid in Advanced Materials Science

The intrinsic properties of the pyrrole (B145914) ring, particularly its aromaticity and electron-rich nature, make it an excellent building block for functional materials. The presence of a carboxylic acid group, as seen in pyrrole-3-carboxylic acid, provides a convenient handle for further chemical modification, polymerization, and functionalization, opening avenues for its use in advanced materials.

Polymerization and Polymeric Material Development

Derivatives of pyrrole-3-carboxylic acid are valuable monomers for the synthesis of functionalized conductive polymers. nih.govresearchgate.net Electroactive polymers such as polypyrrole (PPy) are noted for their potential in biomedical applications, including as coatings for neural probes and as scaffolds for tissue regeneration. nih.gov The incorporation of carboxylic acid groups into the polymer backbone, creating materials like poly(pyrrole-3-carboxylic acid), allows for subsequent surface modifications. nih.govresearchgate.net For instance, these acid groups can be activated to covalently attach bioactive molecules, such as peptides containing the Arg-Gly-Asp (RGD) motif, to enhance cell adhesion on the material's surface. nih.gov

The development of copolymers using pyrrole and pyrrole-3-carboxylic acid allows for the creation of materials with a tunable degree of functionalization. researchgate.net This approach enables the production of polymers with tailored properties, such as enhanced antifouling characteristics through the grafting of polyethylene (B3416737) glycol (PEG) chains. researchgate.net While research has often focused on N-substituted or β-substituted pyrroles, the principles can be extended to compounds like 4-benzyl-1H-pyrrole-3-carboxylic acid. researchgate.net The benzyl (B1604629) group would introduce additional steric and electronic effects, potentially influencing the polymerization process and the final properties of the resulting polymeric material, such as its conductivity, solubility, and thermal stability. mdpi.com

Applications in Optical and Electronic Materials

The conjugated π-electron system of the polypyrrole backbone is responsible for its electrical conductivity. nih.gov Functionalized polypyrroles, including those derived from pyrrole-3-carboxylic acid, are considered semiconductors and have been investigated for applications in biosensors, fuel cells, and electrochromic displays. nih.gov The carboxylic acid functionality is particularly useful for immobilizing biomolecules, such as antibodies, making these materials suitable for the fabrication of biosensors. researchgate.net

The pyrrole scaffold is also a core component of BODIPY (boron-dipyrromethene) dyes, which are known for their strong UV absorption and intense fluorescence emission. researchgate.net These properties make them useful in chemosensors and for laser manufacturing. The synthesis of functionalized 2-arylpyrroles, which serve as precursors to these dyes, highlights the potential of pyrrole derivatives in optical materials. mdpi.com The 4-benzyl-1H-pyrrole-3-carboxylic acid molecule, with its distinct substitution pattern, could serve as a precursor for novel dyes or electronic materials whose optical and electronic properties are modulated by the benzyl substituent.

Innovative Synthetic Strategies for Complex Pyrrole Architectures

The synthesis of highly substituted pyrroles is a long-standing area of interest due to their prevalence in biologically active molecules. researchgate.net Classical methods for pyrrole synthesis include the Paal-Knorr, Hantzsch, and Barton-Zard reactions. mdpi.comresearchgate.net Recent advancements have focused on developing more efficient, one-pot, and environmentally friendly protocols.

A significant innovation is the development of one-step, continuous flow synthesis for producing highly diverse pyrrole-3-carboxylic acid derivatives. syrris.comsyrris.comscispace.com This method utilizes a Hantzsch reaction between tert-butyl acetoacetates, amines, and 2-bromoketones in a microreactor. researchgate.netacs.orgnih.gov A key feature of this process is the in situ use of the hydrogen bromide (HBr) byproduct to hydrolyze the tert-butyl ester, directly yielding the corresponding carboxylic acid in a single, uninterrupted sequence. syrris.comsyrris.com This continuous flow method has been successfully used to generate a variety of substituted pyrrole-3-carboxylic acids, including 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, demonstrating its robustness and potential for scale-up. researchgate.net

Multicomponent reactions (MCRs) represent another powerful strategy for efficiently building complex molecular scaffolds like pyrroles in a single step. researchgate.netalliedacademies.org These reactions are highly atom-economical and are advantageous for creating large libraries of compounds for screening purposes. researchgate.net Other modern approaches include copper-catalyzed aerobic synthesis and metal-free multicomponent reactions for assembling pyrrole-based π-conjugated polymers. alliedacademies.org These innovative strategies provide versatile and efficient pathways to access complex architectures based on the pyrrole-3-carboxylic acid framework, enabling the synthesis of novel derivatives for further investigation.

Interdisciplinary Research Avenues in Chemical Biology

Chemical biology utilizes chemical principles to study and manipulate biological systems, forming a crucial foundation for modern drug discovery. chemscene.com The pyrrole framework is a privileged structure in this field, appearing in numerous pharmaceuticals and biologically active compounds with a wide range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. syrris.comnih.gov

Pyrrole-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of these bioactive molecules. syrris.com For example, continuous flow synthesis methods have been applied to produce pyrrole-3-carboxamides, including known CB1 inverse agonists, demonstrating a direct link between synthetic innovation and the creation of biologically relevant compounds. researchgate.netscispace.com Furthermore, pyrrole carboxamides have been developed as potent fungicides in agrochemical research by inhibiting Complex II in the respiratory chain. researchgate.net The 4-benzyl-1H-pyrrole-3-carboxylic acid molecule can be envisioned as a versatile building block for creating new libraries of compounds. The benzyl group can be used to probe hydrophobic binding pockets in proteins, while the carboxylic acid allows for the attachment of various functional groups or peptide chains to modulate biological activity and specificity.

Unexplored Frontiers in the Chemistry of 4-benzyl-1H-pyrrole-3-carboxylic acid

While synthetic methods for the broader class of pyrrole-3-carboxylic acids are well-documented, the specific properties and applications of 4-benzyl-1H-pyrrole-3-carboxylic acid remain largely unexplored. Future research could delve into several key areas:

Material Properties: A systematic investigation into the polymerization of 4-benzyl-1H-pyrrole-3-carboxylic acid is warranted. Research could focus on how the 4-benzyl substituent influences the resulting polymer's conductivity, morphology, and mechanical properties compared to other substituted polypyrroles. Its potential for creating unique semiconducting or optical materials has yet to be characterized.

Stereoselective Synthesis: Developing synthetic routes that allow for the controlled introduction of substituents with specific stereochemistry on and around the pyrrole core could lead to novel chiral ligands or catalysts.

Bio-conjugation and Targeted Probes: The benzyl group offers a lipophilic handle that could be exploited for specific interactions within biological systems. Future work could focus on using this compound as a scaffold to develop targeted chemical probes or drug delivery vehicles, where the benzyl group facilitates membrane crossing or specific protein interactions.

Mechanistic Studies: The electronic influence of the 4-position benzyl group on the reactivity of the pyrrole ring, particularly at the N-H position and the carboxylic acid, has not been thoroughly studied. A deeper understanding of its reactivity could unlock new synthetic transformations and applications.

By exploring these frontiers, the scientific community can unlock the full potential of 4-benzyl-1H-pyrrole-3-carboxylic acid as a valuable compound in materials science, organic synthesis, and chemical biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyrrole precursors and benzyl derivatives. For example, coupling benzyl halides with pyrrole intermediates under palladium catalysis or using nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (60–80°C) . Optimization includes adjusting stoichiometry, catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), and inert atmospheres to suppress side reactions. Continuous flow reactors may enhance scalability and purity by minimizing thermal degradation .

Q. How is the molecular structure of 4-benzyl-1H-pyrrole-3-carboxylic acid characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl CH₂ at δ ~4.5 ppm, pyrrole protons at δ ~6–7 ppm) and confirms regiochemistry .
  • X-ray crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 216.1) and fragmentation patterns .

Q. What role do functional groups (benzyl, carboxylic acid) play in the compound’s reactivity and applications in heterocyclic chemistry?

  • Methodological Answer :

  • Benzyl group : Enhances lipophilicity for membrane permeability in bioactive analogs and stabilizes intermediates via resonance during electrophilic substitution .
  • Carboxylic acid : Enables salt formation (e.g., sodium salts for solubility) and serves as a handle for derivatization (e.g., amidation, esterification) .
  • Combined, these groups facilitate applications in metal-organic frameworks (MOFs) or as ligands in catalysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 4-benzyl-1H-pyrrole-3-carboxylic acid derivatives due to structural variations?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., 3-carboxylic acid vs. 2-carboxylic acid isomers). Systematic SAR studies should:

  • Compare analogs with controlled substitutions (e.g., 4-benzyl vs. 4-phenyl) using standardized assays (e.g., enzyme inhibition IC₅₀) .
  • Employ computational docking to correlate activity with binding site interactions (e.g., carboxylate coordination to metal ions in enzymes) .
  • Validate purity (>95% by HPLC) to exclude confounding effects from impurities .

Q. What strategies are effective for regioselective modification of the pyrrole ring in 4-benzyl-1H-pyrrole-3-carboxylic acid to enhance pharmacological properties?

  • Methodological Answer :

  • Electrophilic substitution : Use directing groups (e.g., carboxylic acid at C3 directs electrophiles to C2/C5) with nitration or halogenation reagents .
  • Cross-coupling : Suzuki-Miyaura reactions at C5 with aryl boronic acids under Pd catalysis, leveraging steric hindrance from the benzyl group for selectivity .
  • Protecting groups : Temporarily protect the carboxylic acid as a methyl ester to enable functionalization at C4, followed by deprotection .

Q. How do computational methods aid in predicting the reactivity and interaction mechanisms of 4-benzyl-1H-pyrrole-3-carboxylic acid with biological targets?

  • Methodological Answer :

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
  • Molecular dynamics (MD) simulations : Simulate binding kinetics with proteins (e.g., kinases) to identify key hydrogen bonds (carboxylic acid with Arg/Lys residues) .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.